molecular formula C16H11ClN4OS B2456138 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 860785-62-2

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2456138
CAS RN: 860785-62-2
M. Wt: 342.8
InChI Key: QLOIXBFEJTXUNY-UHFFFAOYSA-N
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Description

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol) is an organic compound with a wide range of applications in the field of medicinal chemistry. It is an important component of many pharmaceuticals and agrochemicals and has been the subject of numerous scientific studies. This compound is used as a starting material in the synthesis of a variety of compounds, including the widely used antifungal drug fluconazole and other related antifungal agents. It has also been used in the synthesis of several other pharmaceuticals and agrochemicals.

Scientific Research Applications

5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol has been the subject of numerous scientific studies. It has been used as a starting material in the synthesis of a variety of compounds, including the widely used antifungal drug fluconazole and other related antifungal agents. It has also been used in the synthesis of several other pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of compounds with antimicrobial activity, as well as compounds with potential anticancer activity. Its potential applications in the field of medicinal chemistry are vast, and its use in the synthesis of new compounds is likely to continue to expand.

Mechanism of Action

The mechanism of action of 5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme responsible for the synthesis of ergosterol, an important component of the fungal cell membrane. By blocking the enzyme, the compound prevents the synthesis of ergosterol, leading to the death of the fungal cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol are not yet fully understood. However, it has been shown to have antifungal activity in vitro and in vivo, as well as some potential anticancer activity. In addition, it has been shown to possess some antimicrobial activity, although the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a polar aprotic solvent such as dimethylformamide (DMF). In addition, it can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

For research include exploring its potential as an antimicrobial and anticancer agent, as well as its use in the synthesis of new compounds with novel biological activities. In addition, further research into the mechanism of action of this compound and its potential toxicity is needed. Finally, further research into the synthesis of this compound, as well as its stability and solubility, is needed to optimize its use in laboratory experiments.

Synthesis Methods

The most common method of synthesizing 5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol is by the reaction of 4-chlorophenyl isocyanate with 1,2-benzisoxazol-3-ylmethyl thioacetate in the presence of a base. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF). The reaction of the two components yields the desired 5-BOC-4-CPh-4H-1,2,4-triazole-3-thiol as a white solid.

properties

IUPAC Name

3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c17-10-5-7-11(8-6-10)21-15(18-19-16(21)23)9-13-12-3-1-2-4-14(12)22-20-13/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOIXBFEJTXUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NNC(=S)N3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324145
Record name 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

860785-62-2
Record name 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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